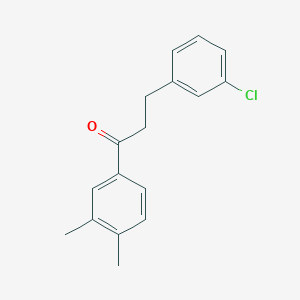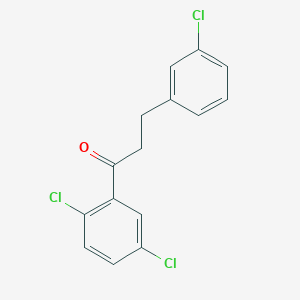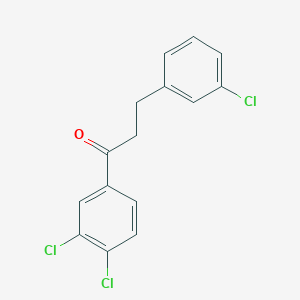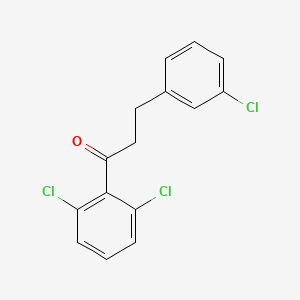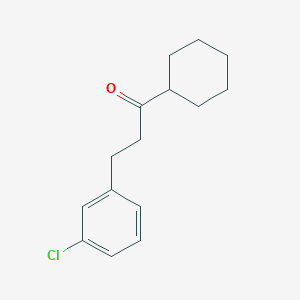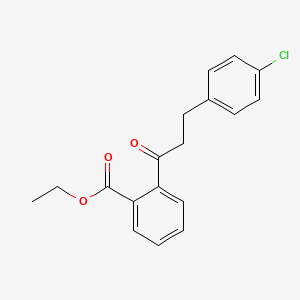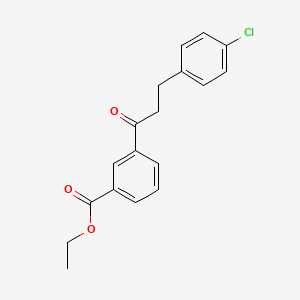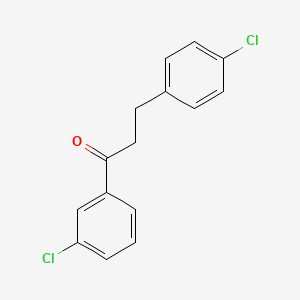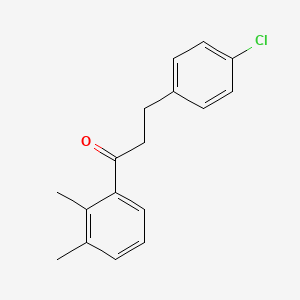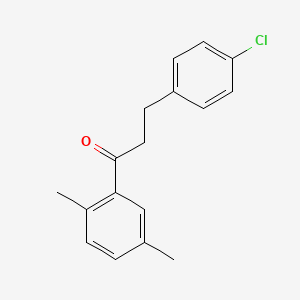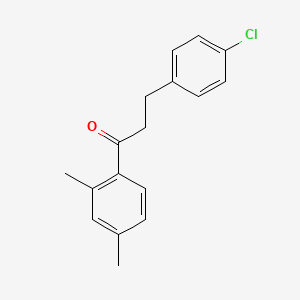
3'-Cyano-3-(3,5-dimethylphenyl)propiophenone
Overview
Description
Synthesis Analysis
The synthesis of cyano-containing compounds is often achieved through methods that introduce the cyano group to a suitable precursor. For example, the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid involves the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . Similarly, the synthesis of 3-cyanoindenones is performed using a palladium(II)-catalyzed transformation of 2-(2-arylethynylphenyl)acetonitriles . These methods suggest that the synthesis of 3'-Cyano-3-(3,5-dimethylphenyl)propiophenone could potentially be achieved through a palladium-catalyzed process or a condensation reaction involving precursors with the appropriate functional groups.
Molecular Structure Analysis
The molecular structure of cyano compounds is characterized by the presence of a cyano group, which is a strong electron-withdrawing group. This group can influence the electronic distribution within the molecule, as seen in the donor-acceptor-donor (D-A-D) triads, where the cyano group acts as an acceptor . The presence of the cyano group adjacent to a phenyl ring, as in the case of this compound, would likely affect the electron density of the aromatic system, potentially altering its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of cyano compounds can vary depending on the surrounding chemical environment. For instance, the 3-cyanoindenones synthesized in one study can be further transformed into various valuable molecules . This indicates that cyano compounds can participate in further chemical reactions, potentially leading to a wide range of derivatives. The specific reactivity of this compound would depend on the influence of the cyano and dimethylphenyl groups on the molecule's reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyano compounds are influenced by their molecular structure. For example, the electronic properties of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid were analyzed using various spectroscopic techniques, and its thermal properties were studied using TG-DTA . These analyses provide information on the stability and electronic characteristics of the compound. Similarly, the physical and chemical properties of this compound would be expected to include strong absorption in the UV-visible spectrum due to the conjugated system and potential stability under thermal conditions, given the presence of the cyano group.
Safety and Hazards
properties
IUPAC Name |
3-[3-(3,5-dimethylphenyl)propanoyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-8-14(2)10-15(9-13)6-7-18(20)17-5-3-4-16(11-17)12-19/h3-5,8-11H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMDXSWBTXHCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC(=C2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644883 | |
| Record name | 3-[3-(3,5-Dimethylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898780-26-2 | |
| Record name | 3-[3-(3,5-Dimethylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



